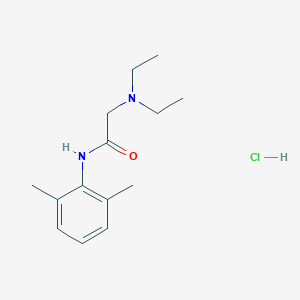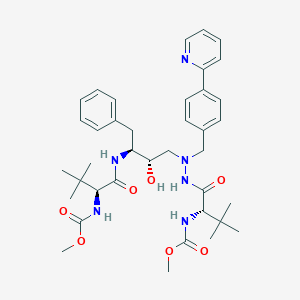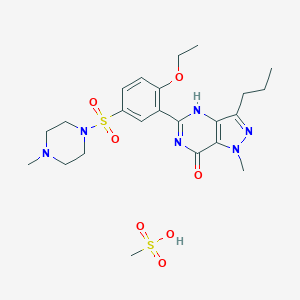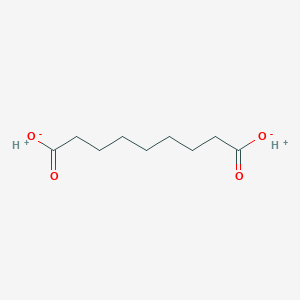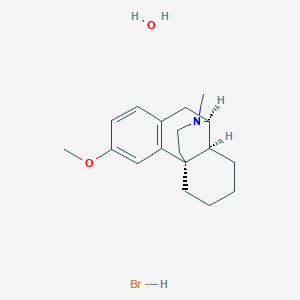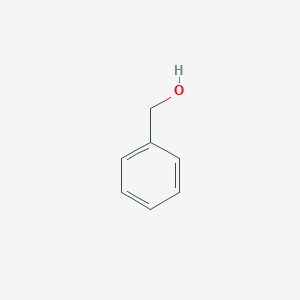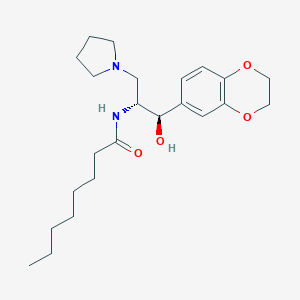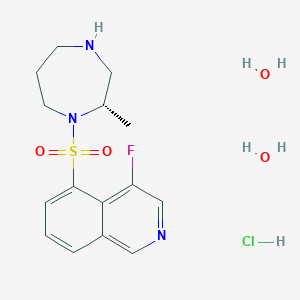
K-115
描述
K-115, also known as ripasudil, is a potent and selective Rho kinase (ROCK) inhibitor. It is primarily used in the treatment of glaucoma and ocular hypertension. The compound works by increasing the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure .
科学研究应用
K-115 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Rho kinase inhibitors.
Biology: Investigated for its effects on cellular processes involving Rho kinase pathways.
Medicine: Primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: Used in the development of new ophthalmic solutions and other pharmaceutical formulations.
作用机制
Target of Action
Ripasudil hydrochloride dihydrate, also known as K-115 or Glanatec, primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) in the body . This protein is an important downstream effector of Rho guanosine trisphosphates (GTP), which play a significant role in the contractile control of smooth muscle tissue .
Mode of Action
Ripasudil is a highly selective and potent inhibitor of ROCK . It binds with Rho to form a Rho/Rho-kinase complex . This complex then regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Ripasudil involves the regulation of intraocular pressure (IOP). The drug acts directly on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal . This action stimulates the movement of aqueous humour from the ciliary body away from the eye .
Pharmacokinetics
Ripasudil has high intraocular permeability and works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . Ripasudil achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine .
Result of Action
The primary result of Ripasudil’s action is the reduction of intraocular pressure (IOP). By promoting the discharge of aqueous humor through the main outflow via the trabecular meshwork-Schlemm’s canal, it lowers intraocular pressure . This makes it effective in the treatment of conditions like glaucoma and ocular hypertension .
Action Environment
The action of Ripasudil is influenced by the environment within the eye. The drug is administered topically as an ophthalmic solution, and its effectiveness can be influenced by factors such as the presence of other medications, the health of the eye, and individual patient characteristics . Ripasudil is generally well-tolerated and can be used when other drugs have proven to be non-effective or cannot be administered .
生化分析
Biochemical Properties
Ripasudil Hydrochloride Dihydrate interacts with Rho-associated coiled coil-forming protein kinase (ROCK), with IC₅₀ values of 19 and 51 nM for ROCK-2 and ROCK-1, respectively .
Cellular Effects
Ripasudil Hydrochloride Dihydrate induces cytoskeletal changes, including retraction, cell rounding, and reduced actin bundles of cultured trabecular meshwork ™ cells . It also decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .
Molecular Mechanism
The molecular mechanism of Ripasudil Hydrochloride Dihydrate involves binding to and inhibiting ROCK, leading to changes in cell morphology and a reduction in the distribution of F-actin and fibronectin .
Temporal Effects in Laboratory Settings
It has been shown to have a stable effect on cell morphology and inflammatory cytokine levels .
准备方法
Synthetic Routes and Reaction Conditions
K-115 is synthesized through a multi-step process involving the formation of an isoquinoline sulfonamide structure. The key steps include:
Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors to form the isoquinoline ring.
Sulfonylation: The isoquinoline core is then sulfonylated using sulfonyl chloride in the presence of a base.
Introduction of the Diazepane Ring:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
K-115 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions are a key part of the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted isoquinoline compounds .
相似化合物的比较
K-115 is similar to other Rho kinase inhibitors such as fasudil. it has several unique features:
Selectivity: this compound is more selective for ROCK1 and ROCK2 compared to fasudil.
Potency: this compound has shown higher potency in reducing intraocular pressure.
Chemical Structure: This compound has a unique fluorinated isoquinoline structure that enhances its pharmacological properties
List of Similar Compounds
Fasudil: Another Rho kinase inhibitor with a similar core structure.
Y-27632: A well-known Rho kinase inhibitor used in various research applications.
H-1152: A potent and selective Rho kinase inhibitor with applications in cardiovascular research
属性
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: K-115 is a selective and potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. ROCK is a serine/threonine kinase that plays a key role in regulating the actin cytoskeleton, impacting cellular processes such as contraction, adhesion, and migration [, ]. By inhibiting ROCK, this compound reduces the contractile tone of trabecular meshwork (TM) cells, the primary drainage tissue for aqueous humor in the eye [, , ]. This relaxation of the TM increases conventional outflow facility, leading to a decrease in intraocular pressure (IOP) [, , ].
ANone: this compound has demonstrated efficacy in both preclinical and clinical settings:
- In vitro studies: this compound effectively reduced VEGF-induced ROCK activity, migration, and proliferation in human retinal microvascular endothelial cells (HRMECs) []. Additionally, it reduced the production of pro-inflammatory cytokines in LPS-stimulated mouse macrophage cells [].
- Animal models: In a rabbit model of pigmentary glaucoma, this compound normalized IOP and improved key functions of TM cells, including reduced stress fibers, restored phagocytosis, and improved migration []. In a mouse model of oxygen-induced retinopathy, this compound inhibited retinal neovascularization and reduced retinal hypoxia [].
- Clinical trials: Phase 1 clinical trials demonstrated that topical administration of this compound effectively lowered IOP in healthy volunteers [, ]. Subsequent studies in patients with primary open-angle glaucoma or ocular hypertension confirmed its IOP-lowering effects, either as monotherapy [, , ] or in combination with other antiglaucoma agents like timolol or latanoprost [, , ].
A: this compound is currently formulated as an ophthalmic solution for topical administration [, , ]. This allows direct delivery to the ocular surface, enhancing its penetration into the anterior chamber and reaching its target, the TM []. Research is ongoing to improve drug delivery systems and potentially prolong its duration of action, reducing the frequency of administration.
ANone: The discovery and development of this compound represent a significant milestone in glaucoma treatment:
- Early research demonstrated the therapeutic potential of ROCK inhibitors in lowering IOP, using the compound Y-27632 [, , ].
- In 2014, this compound (Glanatec) received approval in Japan for the treatment of glaucoma and ocular hypertension, marking the first approval worldwide for a topical ROCK inhibitor for this indication [, ].
- Ongoing research focuses on expanding its clinical applications, improving its delivery systems, and developing new generations of ROCK inhibitors with enhanced efficacy and safety profiles [].
A: this compound lowers IOP by increasing conventional outflow through the trabecular meshwork, a mechanism distinct from other classes of glaucoma medications, such as prostaglandin analogs, beta-blockers, or carbonic anhydrase inhibitors [, ]. This unique mechanism suggests that cross-resistance with existing drugs is unlikely. Clinical trials have shown its efficacy as an add-on therapy to these agents, further supporting this notion [, ].
A: Following topical administration, this compound exhibits favorable ocular penetration characteristics []. It rapidly absorbs into the cornea and distributes throughout the eye, achieving higher concentrations in melanin-containing tissues like the iris-ciliary body and retina-choroid []. Studies in rabbits, dogs, and monkeys showed that this compound is primarily metabolized by aldehyde oxidase (AO) []. While its precise elimination pathway requires further investigation, the drug is rapidly cleared from systemic circulation [].
A: Although the provided research does not delve into the detailed structure-activity relationship (SAR) of this compound, it emphasizes the importance of its selectivity and potency for ROCK inhibition [, , , ]. Modifications to its chemical structure could potentially impact its binding affinity for ROCK, impacting its efficacy and potentially influencing its pharmacokinetic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



